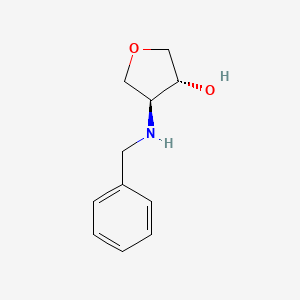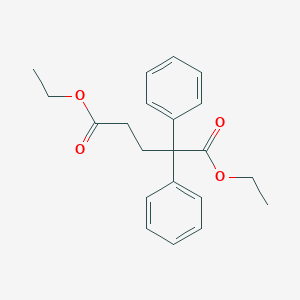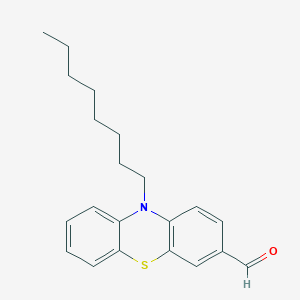
10-Octyl-10H-phenothiazine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Octyl-10H-phenothiazine-3-carbaldehyde is a phenothiazine derivative with a long alkyl chain attached to the nitrogen atom of the phenothiazine ring
Synthetic Routes and Reaction Conditions:
Conventional Synthesis: The compound can be synthesized through the condensation of 10H-phenothiazine-3-carbaldehyde with octylamine under acidic conditions.
Ultrasonic Synthesis: An alternative method involves using ultrasonic irradiation to improve reaction rates and yields. This method is particularly useful for large-scale industrial production.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches using reactors equipped with ultrasonic capabilities to ensure consistent quality and yield.
Continuous Flow Synthesis: For large-scale production, continuous flow reactors can be employed to streamline the synthesis process and enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including phenothiazine-3-carboxylic acid.
Reduction Products: Reduced forms of the compound, such as 10-Octyl-10H-phenothiazine-3-carbinol.
Substitution Products: Substituted phenothiazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis. Biology: Medicine: The compound and its derivatives are being explored for their potential therapeutic properties, including antibacterial and antioxidant activities. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 10-Octyl-10H-phenothiazine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparación Con Compuestos Similares
10-Ethyl-10H-phenothiazine-3-carbaldehyde: Similar structure with an ethyl group instead of an octyl group.
10-Propyl-10H-phenothiazine-3-carbaldehyde: Similar structure with a propyl group instead of an octyl group.
Uniqueness: The presence of the long octyl chain in 10-Octyl-10H-phenothiazine-3-carbaldehyde imparts unique solubility and chemical properties compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring increased hydrophobicity and stability.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
10-octylphenothiazine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NOS/c1-2-3-4-5-6-9-14-22-18-10-7-8-11-20(18)24-21-15-17(16-23)12-13-19(21)22/h7-8,10-13,15-16H,2-6,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSZMCOFEGNNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
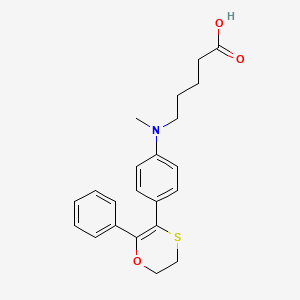
![2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B8105478.png)
![(1S)-1-[(2S)-oxolan-2-yl]ethanamine](/img/structure/B8105484.png)
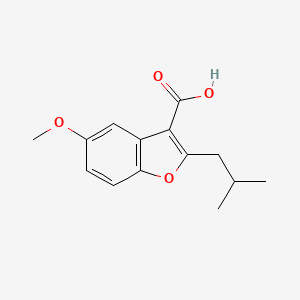
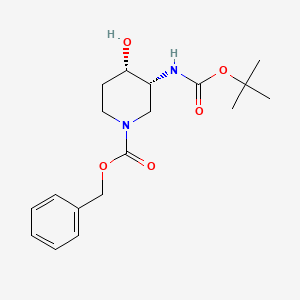
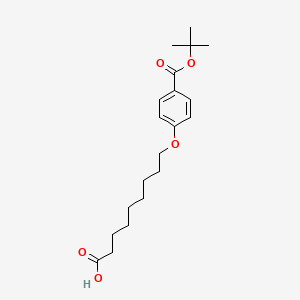
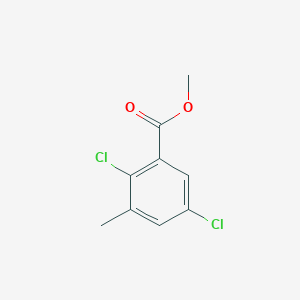
![5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B8105544.png)
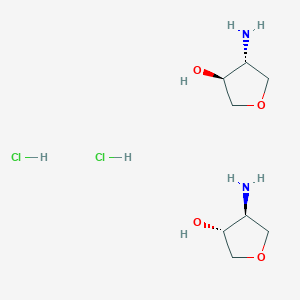
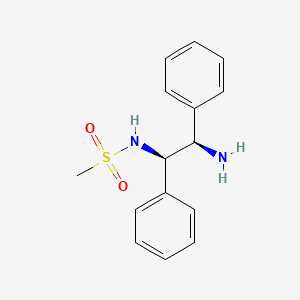

![6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105579.png)
